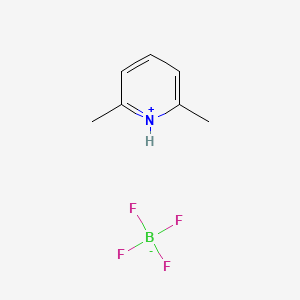
2,6-Dimethylpyridin-1-ium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylpyridin-1-ium tetrafluoroborate is a chemical compound with the molecular formula C₇H₁₀BF₄N. It is a pyridinium salt where the pyridine ring is substituted with two methyl groups at the 2 and 6 positions, and it is paired with a tetrafluoroborate anion. This compound is known for its stability and unique reactivity, making it valuable in various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyridin-1-ium tetrafluoroborate typically involves the reaction of 2,6-dimethylpyridine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2,6-Dimethylpyridine+HBF4→2,6-Dimethylpyridin-1-ium tetrafluoroborate
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity .
化学反应分析
Types of Reactions
2,6-Dimethylpyridin-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
科学研究应用
2,6-Dimethylpyridin-1-ium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dimethylpyridin-1-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in coordination chemistry, forming complexes with metal ions. These interactions are mediated by the pyridinium ring and the tetrafluoroborate anion, which influence the compound’s reactivity and stability .
相似化合物的比较
Similar Compounds
- 2,4-Dimethylpyridin-1-ium tetrafluoroborate
- 3,5-Dimethylpyridin-1-ium tetrafluoroborate
- 2,6-Dimethylpyridine
Uniqueness
2,6-Dimethylpyridin-1-ium tetrafluoroborate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties. Compared to other similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry .
属性
分子式 |
C7H10BF4N |
|---|---|
分子量 |
194.97 g/mol |
IUPAC 名称 |
2,6-dimethylpyridin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C7H9N.BF4/c1-6-4-3-5-7(2)8-6;2-1(3,4)5/h3-5H,1-2H3;/q;-1/p+1 |
InChI 键 |
WIBHFFFRFYCAEZ-UHFFFAOYSA-O |
规范 SMILES |
[B-](F)(F)(F)F.CC1=[NH+]C(=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




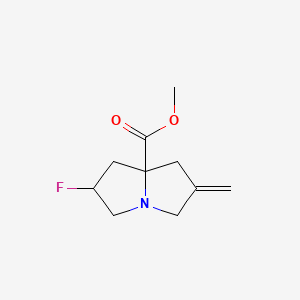
![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)
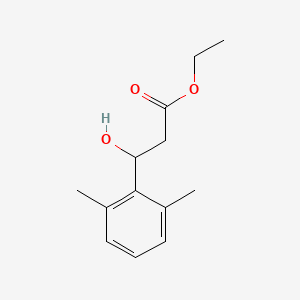

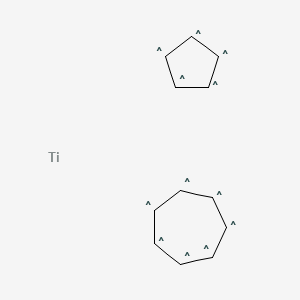
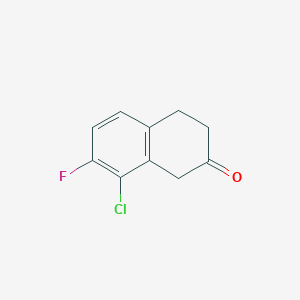
![3,7b-Dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13670092.png)
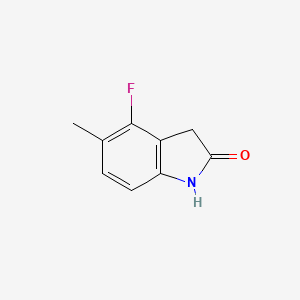
![3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13670100.png)
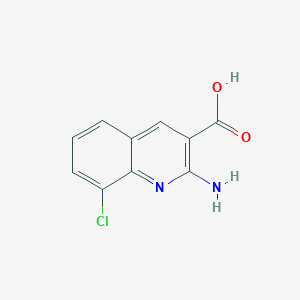
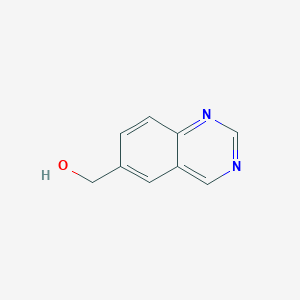
![2-Iodo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13670115.png)
